N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide” is a chemical compound . The CAS Number of this compound is 1179216-39-7. It has a molecular weight of 203.28 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17NO/c1-4-13(15)14(11(2)3)10-12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, the bonds between them, and their spatial arrangement.Scientific Research Applications
Enamide-Benzyne Cycloaddition for Nitrogen Heterocycles
N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide and similar compounds have been explored for their ability to undergo enamide-benzyne [2 + 2] cycloadditions. This process is significant for the stereoselective synthesis of nitrogen heterocycles through a highly controlled tandem cycloaddition-pericyclic ring-opening-intramolecular N-tethered [4 + 2] cycloaddition mechanism. Such methodologies are valuable for rapid assembly of complex nitrogen-containing structures (Feltenberger et al., 2009).
Catalytic Applications in Organic Synthesis
Research indicates that compounds related to this compound can participate in platinum-catalyzed intermolecular hydroamination reactions. This process involves the addition of carboxamides to unactivated olefins, showcasing the compound's utility in forming N-ethylbenzamide under specific catalytic conditions. Such reactions expand the toolbox for synthesizing amide functionalities, essential in pharmaceutical and agrochemical product development (Wang & Widenhoefer, 2004).
Herbicidal Activity
Derivatives of this compound have been explored for their potential as herbicides. Specifically, modifications on the benzamide moiety have led to compounds with activity against annual and perennial grasses, suggesting potential utility in agriculture for managing unwanted vegetation while preserving forage legumes, turf grasses, and cultivated crops (Viste et al., 1970).
Mitosis Inhibition in Plant Cells
Studies on N-(1,1-dimethylpropynyl) benzamide series, which share structural motifs with this compound, have demonstrated powerful and selective inhibition of mitosis in plant cells. This effect has been characterized by its influence on seedlings across various species, offering insights into the compound's mechanism of action and its potential applications in both agriculture and basic plant sciences (Merlin et al., 1987).
Antiviral Activity Against Zika Virus
The compound (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide, closely related to this compound, has been identified as a potent inhibitor of Zika virus (ZIKV) replication. This inhibition is attributed to the compound's ability to prevent the formation of the virus's replication compartments, representing a novel approach to antiviral therapy with potential implications for managing ZIKV outbreaks (Riva et al., 2021).
properties
IUPAC Name |
N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-15(17)16(12(2)14-9-10-14)11-13-7-5-4-6-8-13/h3-8,12,14H,1,9-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMMAIPUEAXEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(CC2=CC=CC=C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.